molecular formula C23H30N2O2 B6538581 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide CAS No. 1060325-83-8

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide

Cat. No. B6538581
CAS RN: 1060325-83-8
M. Wt: 366.5 g/mol
InChI Key: JIHKJJATWBGUAR-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an adamantane structure, which is a rigid, tricyclic structure seen in many pharmaceutical drugs.


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors . The adamantane structure can be synthesized through a variety of methods, including the well-known Diels-Alder reaction.


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The adamantane structure contributes to the rigidity and three-dimensional shape of the molecule.

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, such as this one, have been shown to have nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling.

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique manner, potentially leading to changes in the function or activity of the targets.

Biochemical Pathways

Given its potential activity against ck1γ and ck1ε, it may influence pathways regulated by these kinases .

Pharmacokinetics

Compounds with a pyrrolidine ring have been synthesized with the aim of modifying their pharmacokinetic profile . This suggests that the compound may have been designed with considerations for absorption, distribution, metabolism, and excretion (ADME) to optimize its bioavailability.

Result of Action

Given its potential activity against ck1γ and ck1ε, it may have effects on cellular processes regulated by these kinases .

Action Environment

The structure of the compound, particularly the presence of the pyrrolidine ring, may influence its interaction with the environment and its stability .

properties

IUPAC Name

N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c26-21(25-7-1-2-8-25)12-16-3-5-20(6-4-16)24-22(27)23-13-17-9-18(14-23)11-19(10-17)15-23/h3-6,17-19H,1-2,7-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHKJJATWBGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}adamantane-1-carboxamide

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